molecular formula C9H16N2O4 B510345 [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid CAS No. 768290-25-1

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid

Cat. No.: B510345
CAS No.: 768290-25-1
M. Wt: 216.23g/mol
InChI Key: UQMHJYLCLDCGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is a synthetic organic compound characterized by a piperazine core substituted with a methyl group at the 4-position. The piperazine ring is linked via a 2-oxoethoxy bridge to an acetic acid moiety. This structure confers both hydrophilic (acetic acid) and lipophilic (piperazine) properties, making it a candidate for pharmaceutical applications, particularly in receptor modulation.

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-10-2-4-11(5-3-10)8(12)6-15-7-9(13)14/h2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMHJYLCLDCGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of 4-methylpiperazine with ethyl bromoacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The intermediate ester is then hydrolyzed to yield the final acetic acid derivative .

Industrial Production Methods: Industrial production methods for [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, derivatives of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates. Its versatility allows for the production of a wide range of products, including polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 2-(2-substituted-2-oxoethoxy)acetic acid derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituents, synthesis pathways, and reported biological activities.

Piperazine-Based Analogs

[2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethoxy]acetic Acid
  • Structure : Differs by a 3-chlorophenyl substituent on the piperazine ring.
  • Molecular Weight : 312.75 g/mol (vs. 256.27 g/mol for the target compound).
  • Synthesis : Prepared via nucleophilic substitution between glycolic anhydride and substituted piperazine intermediates, analogous to methods in .
  • Activity : Piperazine derivatives with aryl substituents often exhibit affinity for serotonin and dopamine receptors, though specific data for this analog are unavailable .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperazine.
  • Application : Primarily used in peptide synthesis as a protecting group for amines. The Fmoc moiety enhances solubility in organic solvents .
2-(4-Boc-piperazinyl)-2-(2-naphthalenyl)acetic Acid
  • Structure : Includes a tert-butoxycarbonyl (Boc) group and a naphthyl substituent.
  • Role : Boc protection facilitates selective deprotection in multi-step syntheses. Naphthyl groups may enhance lipophilicity and π-π stacking in receptor binding .

Heterocyclic Analogs

2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic Acid
  • Structure : Replaces piperazine with a thiazole ring bearing a 4-nitrophenyl group.
  • Synthesis Yield : 58.7% via coupling of glycolic anhydride with thiazole amines .
  • Activity : Thiazole derivatives are explored as PPARγ agonists for diabetes treatment, with nitro groups enhancing electron-withdrawing effects .
2-(2-Methyl-4-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)phenoxy)acetic Acid (11g)
  • Structure: Contains a dihydroquinoline moiety instead of piperazine.
  • Activity : Acts as a GPR120 agonist (EC₅₀ = 36 nM), demonstrating the impact of aromatic systems on receptor selectivity .

Aromatic Substituent Variants

[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic Acid
  • Structure : Lacks the piperazine ring; features a 4-methoxyphenyl group.
  • Molecular Weight : 224.21 g/mol.
  • Application : Methoxy groups are common in prodrugs for modulating metabolic stability .

Structural and Functional Trends

Impact of Substituents

  • Aryl Substituents (e.g., 3-chlorophenyl): Enhance receptor binding via hydrophobic interactions but may increase molecular weight and metabolic liability .
  • Heterocycle Replacement: Thiazole or quinoline rings introduce planar rigidity, affecting conformational flexibility and target engagement .

Biological Activity

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is a compound of increasing interest in biological research due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The oxoethoxy and acetic acid groups enhance its reactivity and solubility, making it a versatile candidate for drug development.

The biological activity of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is primarily attributed to its interaction with specific enzymes and receptors. It can modulate enzyme activity, potentially serving as an inhibitor or activator in metabolic pathways. This modulation can lead to significant changes in cellular processes, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds featuring similar piperazine structures have shown activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid derivatives. These compounds may inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation .

Anticancer Activity

Preliminary studies suggest that some derivatives of this compound may possess anticancer properties. For example, related compounds have demonstrated significant cytotoxic effects on cancer cell lines, indicating that [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid could be explored further in cancer therapeutics .

Data Summary

The following table summarizes key findings related to the biological activities of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid and its derivatives:

Activity Type Effect Reference
AntimicrobialActive against several bacterial strains
Anti-inflammatoryInhibits inflammatory pathways
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Antimicrobial Study : A derivative of the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth in several strains. This suggests that modifications to the piperazine structure can enhance antimicrobial efficacy.
  • Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines in cell cultures, indicating their potential use in inflammatory diseases.
  • Cancer Therapeutics : A recent study evaluated the cytotoxicity of various derivatives on lung cancer cell lines (A549). The results showed promising IC50 values, suggesting strong anticancer potential that warrants further investigation into structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.